(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
Description
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol featuring a halogenated aromatic ring system. The compound’s structure includes a 3-chloro-5-(trifluoromethyl)phenyl group attached to a propan-1-ol backbone with an (S)-configured amino group at the C3 position.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1 |
InChI Key |
JOABSOKAJCLWFR-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Reductive Amination: The key step involves the reductive amination of 3-chloro-5-(trifluoromethyl)benzaldehyde with the chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents such as sodium borohydride and hydrogen peroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol, enabling comparative analysis:
Physicochemical and Functional Comparisons
- Lipophilicity: The trifluoromethyl and chloro groups in the target compound enhance lipophilicity compared to analogs like (3S)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride, which lacks these substituents. This property may improve membrane permeability in drug design .
- Reactivity : The pyrazole-based analog () includes an aldehyde group, which is more reactive than the hydroxyl group in the target compound, suggesting divergent synthetic or metabolic pathways .
Research Findings and Predictive Insights
- Molecular Docking : Tools like AutoDock Vina () could predict binding modes of the target compound versus analogs. For example, the trifluoromethyl group may engage in hydrophobic interactions with protein pockets, while the chloro group could direct regioselective binding .
- Synthetic Accessibility: The hydrochloride salt form of (3S)-3-amino-3-(3-phenoxyphenyl)propan-1-ol () suggests improved solubility, a trait that could be leveraged for the target compound in formulation studies .
- Regulatory Considerations : Unlike the fragrance compound in , the target compound’s halogenated structure may require stringent regulatory scrutiny if intended for pharmaceutical use .
Biological Activity
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol, also known by its CAS number 1336730-32-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol is C10H11ClF3NO, with a molecular weight of 253.65 g/mol. The compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals due to its electron-withdrawing nature and hydrophobic characteristics .
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClF3NO |
| Molecular Weight | 253.65 g/mol |
| Boiling Point | 307.0 ± 37.0 °C (Predicted) |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.84 ± 0.10 (Predicted) |
The trifluoromethyl group in this compound is significant for its interaction with biological targets. Research indicates that compounds containing this group can enhance binding affinity to receptors and enzymes, potentially leading to increased efficacy in therapeutic applications .
Key Mechanisms:
- Inhibition of Neurotransmitter Uptake: The presence of the trifluoromethyl group has been associated with improved potency in inhibiting serotonin uptake, which could have implications in treating mood disorders .
- Enzyme Inhibition: The compound may also exhibit inhibitory effects on specific enzymes, contributing to its potential as an anti-cancer agent, similar to other trifluoromethyl-containing drugs .
Case Studies and Research Findings
-
Antidepressant Activity:
A study evaluated the effects of compounds similar to (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol on serotonin transporters. Results indicated that modifications with trifluoromethyl groups significantly increased the inhibition rates compared to non-fluorinated analogs . -
Anticancer Properties:
Research on related compounds has shown that the incorporation of trifluoromethyl groups can enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . -
Pharmacokinetics:
Studies have suggested that the pharmacokinetic profiles of trifluoromethyl-containing compounds often demonstrate favorable absorption and distribution characteristics, which may enhance their therapeutic viability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
